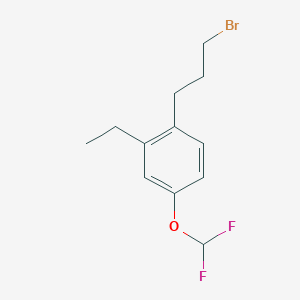
1-(3-Bromopropyl)-4-(difluoromethoxy)-2-ethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)-4-(difluoromethoxy)-2-ethylbenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromopropyl group, a difluoromethoxy group, and an ethyl group attached to a benzene ring
Métodos De Preparación
The synthesis of 1-(3-Bromopropyl)-4-(difluoromethoxy)-2-ethylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(difluoromethoxy)-2-ethylbenzene and 1,3-dibromopropane.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as dichloromethane or toluene, is used.
Catalysts and Reagents: A base, such as potassium carbonate or sodium hydride, is used to deprotonate the starting material, facilitating the nucleophilic substitution reaction.
Reaction Mechanism: The bromopropyl group is introduced via a nucleophilic substitution reaction, where the deprotonated benzene derivative attacks the electrophilic carbon of 1,3-dibromopropane, resulting in the formation of the desired product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient purification techniques.
Análisis De Reacciones Químicas
1-(3-Bromopropyl)-4-(difluoromethoxy)-2-ethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ethyl group, to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromopropyl group can be reduced to a propyl group using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include:
Nucleophiles: Amines, thiols, and alkoxides.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-4-(difluoromethoxy)-2-ethylbenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science: It is used in the synthesis of novel materials with specific properties, such as polymers and liquid crystals.
Mecanismo De Acción
The mechanism by which 1-(3-Bromopropyl)-4-(difluoromethoxy)-2-ethylbenzene exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved are determined through detailed biochemical studies and structure-activity relationship analyses.
Comparación Con Compuestos Similares
1-(3-Bromopropyl)-4-(difluoromethoxy)-2-ethylbenzene can be compared with similar compounds such as:
1-(3-Bromopropyl)-2-(difluoromethoxy)-3-ethoxybenzene: This compound has an ethoxy group instead of an ethyl group, which may affect its reactivity and applications.
1-(3-Bromopropyl)-3-(difluoromethoxy)-2-(trifluoromethylthio)benzene: The presence of a trifluoromethylthio group introduces different electronic and steric effects, influencing its chemical behavior.
Propiedades
Fórmula molecular |
C12H15BrF2O |
|---|---|
Peso molecular |
293.15 g/mol |
Nombre IUPAC |
1-(3-bromopropyl)-4-(difluoromethoxy)-2-ethylbenzene |
InChI |
InChI=1S/C12H15BrF2O/c1-2-9-8-11(16-12(14)15)6-5-10(9)4-3-7-13/h5-6,8,12H,2-4,7H2,1H3 |
Clave InChI |
YYWYQLDINXNCMQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC(=C1)OC(F)F)CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















